Hydrogen (ethyl)(4-(alpha-(4-(ethyl(sulphonatobenzyl)amino)phenyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(sulphonatobenzyl)ammonium, sodium salt
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Overview
Description
Hydrogen (ethyl)(4-(alpha-(4-(ethyl(sulphonatobenzyl)amino)phenyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(sulphonatobenzyl)ammonium, sodium salt is a complex organic compound known for its vibrant blue colorThe compound has the molecular formula C37H36N2O6S2Na and a molecular weight of 792.88 g/mol .
Preparation Methods
The synthesis of Hydrogen (ethyl)(4-(alpha-(4-(ethyl(sulphonatobenzyl)amino)phenyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(sulphonatobenzyl)ammonium, sodium salt involves several steps. The process typically starts with the reaction of ethylbenzene with sulfuric acid to produce ethylbenzene sulfonic acid. This intermediate is then reacted with benzaldehyde derivatives under basic conditions to form the desired compound. Industrial production methods often involve large-scale batch reactions with stringent control over temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate groups. Common reagents used in these reactions include strong acids like sulfuric acid, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
Hydrogen (ethyl)(4-(alpha-(4-(ethyl(sulphonatobenzyl)amino)phenyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(sulphonatobenzyl)ammonium, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to certain biological molecules.
Industry: Widely used as a food dye and in cosmetics.
Mechanism of Action
The compound exerts its effects primarily through its ability to bind to specific molecular targets. In biological systems, it can interact with proteins and enzymes, altering their activity. The sulfonate groups play a crucial role in its binding affinity, allowing it to form stable complexes with various biomolecules. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Hydrogen (ethyl)(4-(alpha-(4-(ethyl(sulphonatobenzyl)amino)phenyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(sulphonatobenzyl)ammonium, sodium salt is unique due to its specific structure and functional groups. Similar compounds include:
Indigo Carmine: Another blue dye used in food and medical applications.
Tartrazine: A yellow dye with similar sulfonate groups but different chromophore structure.
Properties
CAS No. |
85353-70-4 |
---|---|
Molecular Formula |
C37H35N2NaO6S2 |
Molecular Weight |
690.8 g/mol |
IUPAC Name |
sodium;[N-ethyl-4-[[4-[ethyl-[phenyl(sulfonato)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]-phenylmethanesulfonate |
InChI |
InChI=1S/C37H36N2O6S2.Na/c1-3-38(36(46(40,41)42)31-16-10-6-11-17-31)33-24-20-29(21-25-33)35(28-14-8-5-9-15-28)30-22-26-34(27-23-30)39(4-2)37(47(43,44)45)32-18-12-7-13-19-32;/h5-27,36-37H,3-4H2,1-2H3,(H-,40,41,42,43,44,45);/q;+1/p-1 |
InChI Key |
SLJRCWQWQHHOSI-UHFFFAOYSA-M |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)C(C3=CC=CC=C3)S(=O)(=O)[O-])C=C2)C4=CC=CC=C4)C(C5=CC=CC=C5)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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